2,6-Difluorobenzoyl isocyanate

Übersicht

Beschreibung

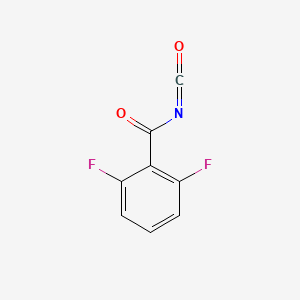

2,6-Difluorobenzoyl isocyanate is an organic compound with the molecular formula C8H3F2NO2. It is a derivative of benzoyl isocyanate, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 6 positions. This compound is known for its reactivity and is used in various chemical synthesis processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,6-Difluorobenzoyl isocyanate can be synthesized through several methods. One common method involves the treatment of 2,6-difluorobenzoyl chloride with trimethylsilyl isocyanate in the presence of stannic chloride . Another method includes the conversion of 2,6-difluorobenzoyl chloride to the corresponding amide, followed by treatment with phosgene . Additionally, it can be prepared by reacting 2,6-difluorobenzamide with triphosgene .

Industrial Production Methods

In industrial settings, this compound is produced continuously by dissolving 2,6-difluorobenzamide in a solvent, followed by heating and dehydrating the solution. The resulting product is then treated with triphosgene to yield this compound .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Difluorobenzoyl isocyanate undergoes various chemical reactions, including:

Substitution Reactions: It reacts with polyfluoroaromatic amines to form N-(2,6-difluorobenzoyl)-N’-(polyfluoroaryl)ureas.

Addition Reactions: It can react with nucleophiles such as amines to form urea derivatives.

Common Reagents and Conditions

Trimethylsilyl isocyanate: Used in the synthesis of this compound from 2,6-difluorobenzoyl chloride.

Phosgene: Used in the conversion of 2,6-difluorobenzamide to this compound.

Triphosgene: Used in industrial production methods.

Major Products Formed

N-(2,6-Difluorobenzoyl)-N’-(polyfluoroaryl)ureas: Formed by the reaction of this compound with polyfluoroaromatic amines.

Wissenschaftliche Forschungsanwendungen

2,6-Difluorobenzoyl isocyanate (DFBIC) is an organic compound with significant applications in chemistry, biology, medicine, and industry. It is a derivative of benzoyl isocyanate with two fluorine atoms at the 2 and 6 positions of the benzene ring, enhancing its reactivity and biological applications.

Scientific Research Applications

Chemistry

DFBIC is used as a reagent in synthesizing various organic compounds, including urea derivatives. It is also used as a building block for synthesizing benzoylurea insecticides, which disrupt chitin synthesis and interfere with the molting process in insects.

Biology

Derivatives of DFBIC, such as N-(2,6-difluorobenzoyl)-N’-(polyfluoroaryl)ureas, can potentially inhibit insect chitin biosynthesis.

Medicine

DFBIC derivatives are studied for their potential pharmacological activities, including fungicidal and insecticidal properties. For example, it can be reacted with 2-amino-5-(4-trifluoromethylphenyl)-1,3,4-thiadiazole to create a compound with antifungal activity against Rhizoctonia solani and Botrytis cinerea.

Industry

DFBIC is used in producing specialty chemicals and materials. It has applications in diverse industries, including the insecticide and chemical sectors, with potential in other specialized sectors .

Case Studies

Novaluron Synthesis

DFBIC reacts with 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline via an addition reaction to yield Novaluron.

Continuous Production Method

A method for continuously producing this compound involves using a tubular reactor . A solution of this compound in dichloroethane is pumped into a film evaporator, heated to 110°C under a vacuum of -0.095 MPa . The product is transferred to a finished product tank or used in the next reaction stage . This method has shown high product yields with less pollution .

| Examples | Yield of the product |

|---|---|

| Example 1 | 98.6% |

| Example 2 | 98.9% |

| Comparative example 1 | 94.2% |

| Comparative example 2 | 93.8% |

Wirkmechanismus

The mechanism of action of 2,6-difluorobenzoyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) reacts with nucleophilic species such as amines, leading to the formation of urea derivatives. These reactions are facilitated by the electron-withdrawing effects of the fluorine atoms, which increase the electrophilicity of the isocyanate group .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,6-Difluorophenyl isocyanate: Similar in structure but lacks the carbonyl group present in 2,6-difluorobenzoyl isocyanate.

Benzyl isocyanate: Contains a benzyl group instead of the difluorobenzoyl group.

4-Fluorophenyl isocyanate: Contains a single fluorine atom on the benzene ring.

Uniqueness

This compound is unique due to the presence of two fluorine atoms on the benzene ring, which significantly influences its reactivity and the types of derivatives it can form. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the isocyanate group, making it more reactive towards nucleophiles compared to similar compounds .

Biologische Aktivität

Overview

2,6-Difluorobenzoyl isocyanate (DFBIC) is an organic compound with the molecular formula CHFNO. It is a derivative of benzoyl isocyanate, characterized by the substitution of two hydrogen atoms on the benzene ring with fluorine atoms at the 2 and 6 positions. This structural modification enhances its reactivity and potential biological applications, particularly in the fields of chemistry, biology, and medicine.

Target and Mode of Action

The primary target for DFBIC is polyfluoroaromatic amines. It reacts with these amines to form N-(2,6-difluorobenzoyl)-N’-(polyfluoroaryl)ureas. This reaction plays a crucial role in inhibiting the biosynthesis of insect chitin, making it a candidate for insecticidal applications.

Biochemical Pathways

DFBIC influences biochemical pathways related to chitin biosynthesis in insects. Chitin is a vital component of the exoskeletons of arthropods, and its inhibition can lead to effective pest control strategies.

Pharmacokinetics

DFBIC is an oil-like liquid that exhibits solubility in organic solvents such as toluene and xylene but decomposes in water. This property affects its bioavailability and environmental stability, which are critical factors in its application as a pesticide or pharmaceutical agent.

Antifungal and Insecticidal Properties

Research indicates that derivatives of DFBIC exhibit significant antifungal and insecticidal activities. For instance:

- Insecticidal Activity : DFBIC and its derivatives have shown effectiveness against various insect pests by disrupting chitin synthesis. Studies have demonstrated that compounds derived from DFBIC can effectively inhibit larval growth in target insect species .

- Antifungal Activity : Although less explored, preliminary studies suggest potential antifungal properties against certain fungal strains .

Study 1: Insecticidal Efficacy

A study conducted on the efficacy of DFBIC derivatives against common agricultural pests revealed that N-(2,6-difluorobenzoyl)-N’-(polyfluoroaryl)ureas significantly reduced larval populations by over 70% compared to controls. The study highlighted the compound's potential as a novel insecticide with reduced environmental impact due to its targeted action on chitin synthesis .

Study 2: Pharmacokinetic Profiling

In pharmacokinetic studies involving radiolabeled DFBIC administered to rats, absorption rates were assessed. Results indicated that approximately 33% of the administered dose was absorbed through the gastrointestinal tract, with significant excretion occurring via feces. The half-life was determined to be around 14.7 hours, suggesting moderate persistence in biological systems .

Comparative Analysis

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound (DFBIC) | Two fluorine atoms on benzene ring | Insecticidal, antifungal |

| Diflubenzuron | Similar structure but different substituents | Stronger insecticidal activity |

| Benzyl Isocyanate | Lacks fluorine substitution | Lower reactivity |

Eigenschaften

IUPAC Name |

2,6-difluorobenzoyl isocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO2/c9-5-2-1-3-6(10)7(5)8(13)11-4-12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJSABISRHPRSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)N=C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369867 | |

| Record name | 2,6-difluorobenzoyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60731-73-9 | |

| Record name | 2,6-Difluorobenzoyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60731-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-difluorobenzoyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenecarboxisocyanato, 2,6-difluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 2,6-Difluorobenzoyl isocyanate in agricultural chemistry?

A1: this compound is widely used as a building block for synthesizing benzoylurea insecticides. [, , , , ]. These insecticides typically act as insect growth regulators, disrupting chitin synthesis and interfering with the molting process in insects.

Q2: Can you provide an example of how this compound is used to synthesize a specific insecticide?

A2: Certainly. In the synthesis of Novaluron, this compound reacts with 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline via an addition reaction. This yields the final Novaluron product. [, ]

Q3: What alternative methods exist for synthesizing this compound?

A3: While a common method involves reacting 2,6-difluorobenzamide with oxalyl chloride [, ], a newer approach utilizes bis(trichloromethyl)carbonate to convert 2,6-difluorobenzamide to this compound. This method has shown a 75.3% overall yield in the synthesis of Teflubenzuron. []

Q4: Beyond its role in insecticide synthesis, has this compound been explored for other applications?

A4: Yes, researchers have utilized this compound to synthesize compounds with potential fungicidal activity. For instance, it was reacted with 2-amino-5-(4-trifluoromethylphenyl)-1,3,4-thiadiazole to create a compound exhibiting promising antifungal activity against Rhizoctonia solani and Botrytis cinerea. []

Q5: Have any studies investigated the structural properties of compounds derived from this compound?

A5: Yes, single-crystal X-ray diffraction studies have been conducted on compounds like N-(2,6-difluorobenzoyl)-N'-[5-(4-trifluoromethylphenyl)-1,3,4-thiadiazol-2-yl]urea, synthesized using this compound. These studies reveal detailed structural information, such as the planar configuration of the urea group and its spatial relationship with other rings within the molecule. []

Q6: Are there any known structure-activity relationships for compounds synthesized using this compound, particularly regarding their insecticidal or fungicidal activities?

A6: While specific structure-activity relationships haven't been explicitly detailed in the provided research, it's evident that modifications to the aniline moiety reacting with this compound can significantly impact the final compound's activity. For example, using 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline leads to Novaluron [, ], while 3,5-dichloro-2,4-difluoroaniline yields Teflubenzuron [], both with insecticidal properties. Similarly, incorporating a 5-(4-trifluoromethylphenyl)-1,3,4-thiadiazol-2-yl group resulted in a compound with fungicidal activity []. This suggests that systematic modifications to the reacting aniline structure can be used to tune the final compound's biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.